molecular formula C11H12N2 B6423803 1,3-dimethyl-5-phenyl-1H-pyrazole CAS No. 10250-58-5

1,3-dimethyl-5-phenyl-1H-pyrazole

Cat. No. B6423803
CAS RN: 10250-58-5
M. Wt: 172.23 g/mol
InChI Key: DTXMGLLAMAWYNE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-phenyl-1H-pyrazole is an organic compound with the formula C11H12N2. It is a derivative of pyrazole that contains two methyl substituents and a phenyl group .


Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-5-phenyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Physical And Chemical Properties Analysis

1,3-dimethyl-5-phenyl-1H-pyrazole is a crystalline solid with a white to light yellow color. It has a high melting point and boiling point, is slightly soluble in water, and can dissolve in organic solvents such as alcohol, ether, and aromatic hydrocarbons .

Future Directions

Pyrazoles, including 1,3-dimethyl-5-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 1,3-dimethyl-5-phenyl-1H-pyrazole could involve further exploration of its potential applications in these fields.

Mechanism of Action

Target of Action

Research has shown that pyrazole-bearing compounds, including 1,3-dimethyl-5-phenyl-1h-pyrazole, have potent antileishmanial and antimalarial activities .

Mode of Action

The mode of action of 1,3-Dimethyl-5-phenyl-1H-pyrazole involves its interaction with its targets, leading to changes in their function. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s known that pyrazole derivatives have been associated with a broad spectrum of biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Pharmacokinetics

The compound’s properties such as its molecular weight, density, melting point, boiling point, and vapor pressure suggest that it may have good absorption and distribution characteristics .

Result of Action

It’s known that pyrazole derivatives have a wide range of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 1,3-Dimethyl-5-phenyl-1H-pyrazole can be influenced by various environmental factors. For instance, the pH variation of similar compounds has a dramatic effect on their spectral properties . Furthermore, the tautomeric and conformational preferences of pyrazoles can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

properties

IUPAC Name

1,3-dimethyl-5-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-8-11(13(2)12-9)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXMGLLAMAWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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